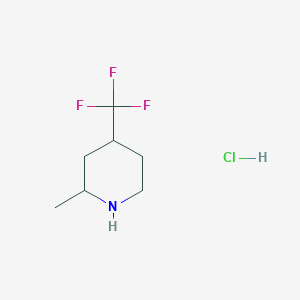
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H10F3N · HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoromethyl group (-CF3) at the 4-position and a methyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of 2-methylpiperidine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce compounds with different functional groups replacing the trifluoromethyl group .
科学研究应用
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it useful in drug design, as it can improve the bioavailability of pharmaceuticals. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine hydrochloride
- 4-Hydroxypiperidine
Uniqueness
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the piperidine ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
生物活性
2-Methyl-4-(trifluoromethyl)piperidine hydrochloride, also known as cis-2-Methyl-4-(trifluoromethyl)piperidine hydrochloride, is a chemical compound with a unique structural configuration that includes a piperidine ring substituted with a trifluoromethyl group and a methyl group. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in the fields of enzyme inhibition and receptor interaction.
- Molecular Formula : C₇H₁₃ClF₃N
- Molecular Weight : 203.63 g/mol
- Solubility : Enhanced solubility in polar solvents due to its hydrochloride form.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Enzyme Inhibition : The compound has been studied for its effects on various enzymes, particularly those involved in lipid metabolism and signal transduction pathways.
- Receptor Binding : It shows potential for binding to specific receptors, which can influence neurotransmitter systems and other biological pathways.
Enzyme Interaction Studies
Studies have demonstrated that this compound interacts with several key enzymes:
- N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) : This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs). The compound has shown competitive inhibition of NAPE-PLD, suggesting its potential as a pharmacological tool to study lipid signaling pathways .
Receptor Binding Affinity
The compound's structural similarity to other piperidine derivatives suggests it may interact with neurotransmitter receptors:
- Dopamine Receptors : Preliminary studies indicate that it may bind to dopamine receptors, which could have implications for treating neurological disorders .
Pharmacokinetic Studies
Research into the pharmacokinetics of similar compounds indicates that modifications in the piperidine structure can significantly affect bioavailability and metabolic stability . Understanding these parameters is crucial for developing effective therapeutic agents.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that the trifluoromethyl group enhances lipophilicity and may contribute to increased potency against specific biological targets. The presence of the piperidine ring is essential for maintaining biological activity, as variations in substituents can lead to significant changes in efficacy .
属性
分子式 |
C7H13ClF3N |
|---|---|
分子量 |
203.63 g/mol |
IUPAC 名称 |
2-methyl-4-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
InChI 键 |
QOZJPAWGCPJPRP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCN1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















